Glaucarubin

Description

Simarubaceae has been reported in Simarouba versicolor, Perriera madagascariensis, and Simarouba glauca with data available.

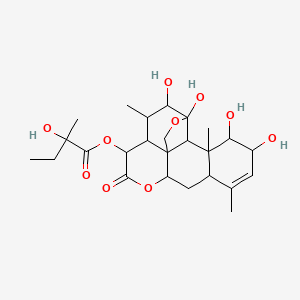

(1 beta,2 alpha,11 beta,12 alpha,15 beta(S))-11,20-Epoxy-1,2,11,12-tetrahydroxy-15-(2-hydroxy-2-methyl-1-oxobutoxy)picras-3-en-16-one. A quassinoid (Simaroubolide) from Simaruba glauca, a tropical shrub. It has been used as an antiamebic agent and is found to be cytotoxic. It may be of use in cancer chemotherapy.

Properties

IUPAC Name |

[(1S,4R,5R,6R,7S,8R,11R,13S,16S,17S,18S,19R)-4,5,16,17-tetrahydroxy-6,14,18-trimethyl-9-oxo-3,10-dioxapentacyclo[9.8.0.01,7.04,19.013,18]nonadec-14-en-8-yl] (2S)-2-hydroxy-2-methylbutanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H36O10/c1-6-22(4,31)21(30)35-16-15-11(3)17(27)25(32)20-23(5)12(10(2)7-13(26)18(23)28)8-14(34-19(16)29)24(15,20)9-33-25/h7,11-18,20,26-28,31-32H,6,8-9H2,1-5H3/t11-,12+,13+,14-,15-,16-,17-,18-,20-,22+,23-,24+,25+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LZKVXMYVBSNXER-YZPKDWIXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)(C(=O)OC1C2C(C(C3(C4C2(CO3)C(CC5C4(C(C(C=C5C)O)O)C)OC1=O)O)O)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@@](C)(C(=O)O[C@@H]1[C@H]2[C@H]([C@H]([C@]3([C@H]4[C@@]2(CO3)[C@@H](C[C@@H]5[C@@]4([C@@H]([C@H](C=C5C)O)O)C)OC1=O)O)O)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H36O10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201030656 | |

| Record name | Glaucarubin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201030656 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

496.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1448-23-3 | |

| Record name | (1β,2α,11β,12α,15β)-11,20-Epoxy-1,2,11,12-tetrahydroxy-15-[(2S)-2-hydroxy-2-methyl-1-oxobutoxy]picras-3-en-16-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1448-23-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | GLAUCARUBIN | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=14975 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Glaucarubin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201030656 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | GLAUCARUBIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EH6H7VS52J | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Glaucarubin: A Technical Guide to its Natural Sources, Isolation, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Glaucarubin, a quassinoid belonging to the Simaroubaceae family, has garnered significant scientific interest due to its diverse pharmacological activities, including potent antimalarial and anticancer properties. This technical guide provides an in-depth overview of the natural sources of this compound, detailed methodologies for its isolation and purification, and an exploration of its known signaling pathways. Quantitative data from various studies are summarized in structured tables for comparative analysis. Furthermore, this document presents detailed experimental protocols and visual diagrams of key biological and experimental workflows to facilitate further research and development.

Natural Sources of this compound

This compound and its derivatives are primarily isolated from plants belonging to the Simaroubaceae family, commonly known as the "Paradise Tree" family. The principal source of this compound is Simarouba glauca, an evergreen tree native to the tropical regions of the Americas.[1] Various parts of the plant, including the leaves, bark, and roots, have been found to contain this compound and related quassinoids like Glaucarubinone.[2][3] Another notable source is Simarouba amara, from which novel antineoplastic quassinoids, including derivatives of this compound, have been isolated.

Isolation and Purification of this compound

The isolation of this compound from its natural sources is a multi-step process involving extraction, fractionation, and purification. The efficiency of the extraction and the final yield of the purified compound are highly dependent on the solvent system and the chromatographic techniques employed.

Extraction

The initial step involves the extraction of crude phytochemicals from the plant material. Both conventional solvent extraction and modern techniques like Ultrasonic-Assisted Extraction (UAE) have been successfully utilized. The choice of solvent significantly impacts the yield of the crude extract.

Table 1: Percentage Yield of Crude Extracts from Simarouba glauca

| Plant Part | Extraction Method | Solvent | Yield (% w/w) | Reference |

| Bark | UAE | Methanol | 17.6 | |

| Leaves | UAE | Aqueous | 23.08 | |

| Leaves | UAE | Methanol | 15.84 | |

| Leaves | UAE | Chloroform | 9.18 |

Fractionation

The crude extract, a complex mixture of various phytochemicals, is then subjected to fractionation to separate compounds based on their polarity. This is typically achieved through liquid-liquid partitioning with immiscible solvents.

Table 2: Yield of Ethyl Acetate Fraction from Methanolic Bark Extract of Simarouba glauca

| Starting Material | Fractionation Solvent | Yield (% w/w from crude) | Reference |

| Methanolic Crude Extract | Ethyl Acetate | 32 |

Purification

The final step involves the purification of this compound from the enriched fraction. This is most commonly achieved through various chromatographic techniques.

-

Column Chromatography: This is a standard method for separating individual compounds from a mixture. The choice of stationary phase (e.g., silica gel) and mobile phase (a mixture of solvents with varying polarity) is critical for achieving good separation.

-

Preparative Thin-Layer Chromatography (pTLC): This technique is used to separate and isolate larger quantities of a compound from a mixture. A mobile phase of hexane-ethyl acetate (2:8) has been reported for the separation of quassinoids.

-

Macroporous Resins: These resins can be used for the enrichment and purification of target compounds from crude extracts.

Experimental Protocols

The following protocols are generalized methodologies based on published literature for the isolation of this compound and related quassinoids. Researchers should optimize these protocols based on their specific starting material and available equipment.

Protocol 1: Ultrasonic-Assisted Extraction (UAE) of Simarouba glauca Leaves

-

Preparation of Plant Material: Collect fresh, healthy leaves of Simarouba glauca. Wash the leaves thoroughly with tap water, followed by a rinse with distilled water. Dry the leaves in the shade until they are completely brittle. Pulverize the dried leaves into a fine powder using a blender.

-

Extraction: Weigh 50 g of the powdered leaf material and place it in a 1 L beaker. Add 500 mL of methanol (or another solvent of choice) to the beaker. Place the beaker in an ultrasonic bath and sonicate for 60 minutes at a controlled temperature (e.g., 40°C).

-

Filtration and Concentration: After sonication, filter the mixture through Whatman No. 1 filter paper. Collect the filtrate and repeat the extraction process with the residue for a second time to ensure maximum recovery. Combine the filtrates and concentrate them under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to obtain the crude extract.

-

Drying and Storage: Dry the concentrated crude extract in a desiccator to remove any residual solvent. Store the dried extract at 4°C in an airtight container.

Protocol 2: Column Chromatography for Purification

-

Preparation of the Column: Prepare a slurry of silica gel (60-120 mesh) in a non-polar solvent (e.g., hexane). Pour the slurry into a glass column and allow it to pack uniformly.

-

Sample Loading: Dissolve a known amount of the crude extract or fraction in a minimal amount of the initial mobile phase solvent. Adsorb this mixture onto a small amount of silica gel and allow the solvent to evaporate. Carefully load the dried sample-silica gel mixture onto the top of the prepared column.

-

Elution: Begin elution with a non-polar solvent (e.g., 100% hexane). Gradually increase the polarity of the mobile phase by adding a more polar solvent (e.g., ethyl acetate) in a stepwise or gradient manner.

-

Fraction Collection: Collect the eluate in separate fractions of equal volume.

-

Analysis: Monitor the separation by spotting the collected fractions on a TLC plate and visualizing the spots under UV light or by using a suitable staining reagent. Combine the fractions that contain the compound of interest (as determined by comparison with a standard, if available).

-

Final Purification: Concentrate the combined fractions to obtain the purified compound. Further purification can be achieved by recrystallization from a suitable solvent system.

Signaling Pathways

The majority of the research on the molecular mechanisms of action has been conducted on Glaucarubinone, a close analog of this compound. These studies reveal that Glaucarubinone exerts its anticancer effects through the modulation of several key signaling pathways.

Inhibition of HIF-1α and β-catenin via a PAK1-Dependent Pathway

In colorectal cancer cells, Glaucarubinone has been shown to inhibit cell growth by down-regulating the expression of Hypoxia-Inducible Factor 1α (HIF-1α) and β-catenin. This inhibitory effect is dependent on the p21-Activated Kinase 1 (PAK1).

Regulation of the ERK/Twist1 Signaling Pathway

Glaucarubinone has also been found to regulate the Epithelial-to-Mesenchymal Transition (EMT), a key process in cancer metastasis, by targeting the ERK/Twist1 signaling pathway in hepatocellular carcinoma cells. It downregulates the phosphorylation of Extracellular Signal-Regulated Kinase (ERK), which in turn leads to a decrease in the levels of the transcription factor Twist1.

ROS-Dependent Apoptosis

In combination with other chemotherapeutic agents, Glaucarubinone can induce apoptosis in cancer cells through a mechanism involving the generation of Reactive Oxygen Species (ROS). This ROS production leads to the activation of the p53 tumor suppressor protein, which in turn upregulates the pro-apoptotic protein Bax and the initiator caspase, Caspase-9, ultimately leading to programmed cell death.

Experimental Workflow Visualization

The following diagram illustrates a general workflow for the isolation and purification of this compound from its natural source.

Conclusion

This compound and its analogs represent a promising class of natural products with significant therapeutic potential. This guide provides a comprehensive resource for researchers interested in the isolation, purification, and biological investigation of these compounds. The detailed protocols and workflow diagrams serve as a practical starting point for laboratory work, while the summarized data and pathway analyses offer valuable insights for drug discovery and development programs. Further research is warranted to fully elucidate the mechanisms of action of this compound itself and to translate these findings into clinical applications.

References

- 1. sysrevpharm.org [sysrevpharm.org]

- 2. In-vitro Antioxidant Activity and Flow Cytometric Analysis of Simarouba glauca DC Bark Extract Induced Apoptosis in Triple Negative Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | Tricaproin Isolated From Simarouba glauca Inhibits the Growth of Human Colorectal Carcinoma Cell Lines by Targeting Class-1 Histone Deacetylases [frontiersin.org]

Glaucarubin chemical structure and properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

Glaucarubin is a quassinoid, a type of bitter lactone, isolated from the seeds of the Simarouba glauca tree.[1][2][3] This technical guide provides an in-depth overview of the chemical structure, physicochemical properties, and significant biological activities of this compound. It is intended to serve as a comprehensive resource for researchers, scientists, and professionals in the field of drug development who are interested in the therapeutic potential of this natural compound. The guide details this compound's potent anti-cancer, anti-malarial, and amoebicidal properties, supported by available quantitative data. Furthermore, it outlines detailed experimental protocols for key biological assays and visualizes the compound's known mechanisms of action through signaling pathway diagrams.

Chemical Structure and Physicochemical Properties

This compound is a complex natural product with a characteristic picrasane-type triterpenoid skeleton.[4] Its intricate structure is responsible for its diverse biological activities.

Chemical Structure:

-

IUPAC Name: [(1S,4R,5R,6R,7S,8R,11R,13S,16S,17S,18S,19R)-4,5,16,17-tetrahydroxy-6,14,18-trimethyl-9-oxo-3,10-dioxapentacyclo[9.8.0.0¹,⁷.0⁴,¹⁹.0¹³,¹⁸]nonadec-14-en-8-yl] (2S)-2-hydroxy-2-methylbutanoate[5]

-

Chemical Formula: C₂₅H₃₆O₁₀

-

SMILES: CC--INVALID-LINK--(C(=O)O[C@@H]1[C@H]2--INVALID-LINK----INVALID-LINK--O)O)C)OC1=O)O)O">C@HC)O

Physicochemical Data

The following table summarizes the key physicochemical properties of this compound.

| Property | Value | Reference(s) |

| Molecular Weight | 496.553 g/mol | |

| Melting Point | 185–186 °C | |

| Appearance | Crystalline solid | |

| Solubility | Slightly soluble in water; Insoluble in aqueous sodium bicarbonate solutions. | |

| Optical Rotation | [α]D +45° (c = 1.7 in pyridine); +69° (c = 0.6 in methanol) |

Spectroscopic Data

¹H and ¹³C NMR Spectroscopy: A comprehensive analysis of the ¹H and ¹³C NMR spectra is essential for confirming the complex polycyclic structure of this compound. The chemical shifts and coupling constants provide detailed information about the connectivity and stereochemistry of the molecule.

Mass Spectrometry (MS): Mass spectrometry is a powerful tool for determining the molecular weight and elemental composition of this compound. Fragmentation patterns observed in the mass spectrum can provide valuable structural information.

Infrared (IR) Spectroscopy: The IR spectrum of this compound is expected to show characteristic absorption bands for its functional groups, including hydroxyl (-OH), carbonyl (C=O) of the lactone and ester, and carbon-carbon double bonds (C=C).

Biological Activities and Therapeutic Potential

This compound has demonstrated a broad spectrum of biological activities, making it a compound of significant interest for drug discovery and development. Its cytotoxic nature underpins its potential as an anti-cancer agent, while it also exhibits potent activity against parasitic infections.

Anti-Cancer Activity

This compound and its derivatives have shown promising anti-cancer effects against various cancer cell lines. The cytotoxic properties of this compound are a key area of research for the development of new chemotherapeutic agents.

The following table summarizes the available IC₅₀ values for Glaucarubinone, a close analog of this compound, against different cancer cell lines.

| Cell Line | Cancer Type | IC₅₀ (µM) | Reference(s) |

| Huh7 | Hepatocellular Carcinoma | ~1 (protein expression) | |

| P388 | Murine Lymphocytic Leukemia | 0.34 (as glaucarubinone) |

Note: Data for pure this compound against a wider panel of cancer cell lines is limited in publicly available literature. The provided data for Glaucarubinone serves as a close approximation of its potential activity.

Anti-Malarial Activity

This compound has been investigated for its activity against the malaria parasite, Plasmodium falciparum. The emergence of drug-resistant strains of P. falciparum necessitates the discovery of new anti-malarial compounds, and this compound represents a potential lead in this area.

| P. falciparum Strain | Sensitivity | IC₅₀ (nM) | Reference(s) |

| 3D7 | Chloroquine-sensitive | 8.6 ± 0.4 | |

| K1 | Chloroquine-resistant | 155 ± 11.4 |

Note: The IC₅₀ values presented are for Chloroquine against sensitive and resistant strains to provide a reference for the expected potency of anti-malarial compounds. Specific IC₅₀ values for pure this compound against these strains require further investigation.

Amoebicidal Activity

This compound has a history of use as an amoebicidal agent for the treatment of amebiasis, an infection caused by the protozoan parasite Entamoeba histolytica.

| Organism | Activity | IC₅₀ (µM) | Reference(s) |

| Entamoeba histolytica | Amoebicidal | Not explicitly quantified in recent literature |

Mechanism of Action

This compound exerts its biological effects through the modulation of key cellular signaling pathways, leading to the inhibition of cell proliferation, migration, and the induction of apoptosis.

Induction of Apoptosis via ROS/p53 Pathway

In human oral cancer cells, Glaucarubinone (a close analog) has been shown to induce apoptosis through a mechanism involving the generation of Reactive Oxygen Species (ROS) and the activation of the p53 tumor suppressor protein. This leads to the activation of the intrinsic mitochondrial pathway of apoptosis.

Inhibition of the MAPK/Twist1 Signaling Pathway

Glaucarubinone has been demonstrated to inhibit the metastatic properties of hepatocellular carcinoma cells by targeting the MAPK/Twist1 signaling pathway. By inhibiting the phosphorylation of ERK, a key component of the MAPK pathway, Glaucarubinone leads to the destabilization and degradation of the transcription factor Twist1. This, in turn, suppresses epithelial-to-mesenchymal transition (EMT) and reduces cancer cell migration and invasion.

Experimental Protocols

This section provides detailed methodologies for key experiments commonly used to evaluate the biological activity of this compound.

Isolation and Purification of this compound

The following is a general protocol for the extraction and purification of this compound from the seeds of Simarouba glauca.

Materials:

-

Dried and powdered seeds of Simarouba glauca

-

n-Hexane

-

Methanol

-

Chloroform

-

Silica gel for column chromatography

-

Thin-layer chromatography (TLC) plates

-

Rotary evaporator

-

Chromatography columns

Procedure:

-

Defatting: The powdered seeds are first defatted by extraction with n-hexane in a Soxhlet apparatus for several hours. This removes the majority of the fatty oils.

-

Extraction: The defatted seed material is then air-dried and subsequently extracted with methanol. The extraction is typically carried out at room temperature with stirring for an extended period or using a Soxhlet apparatus.

-

Concentration: The methanolic extract is filtered and concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

-

Solvent Partitioning: The crude extract is suspended in water and partitioned successively with solvents of increasing polarity, such as chloroform and ethyl acetate, to separate compounds based on their polarity. This compound is expected to be in the more polar fractions.

-

Column Chromatography: The fraction enriched with this compound is subjected to column chromatography on silica gel. A gradient elution system, starting with a non-polar solvent and gradually increasing the polarity (e.g., a chloroform-methanol gradient), is used to separate the different compounds.

-

Fraction Collection and Analysis: Fractions are collected and analyzed by TLC to identify those containing this compound. Fractions with similar TLC profiles are pooled.

-

Purification: The pooled fractions containing this compound are further purified by repeated column chromatography or preparative TLC until a pure compound is obtained.

-

Crystallization: The purified this compound can be crystallized from a suitable solvent system (e.g., methanol/water) to obtain a crystalline solid.

Cell Viability (MTT) Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

Materials:

-

96-well plates

-

Cancer cell lines

-

Complete culture medium

-

This compound stock solution (dissolved in a suitable solvent like DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.

-

Treatment: The following day, treat the cells with various concentrations of this compound. Include a vehicle control (solvent only) and a positive control (a known cytotoxic agent).

-

Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO₂.

-

MTT Addition: After the incubation period, add 10-20 µL of MTT solution to each well and incubate for another 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Carefully remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control. The IC₅₀ value (the concentration of this compound that inhibits 50% of cell growth) can be determined by plotting the percentage of cell viability against the log of the this compound concentration.

Wound Healing (Scratch) Assay

The wound healing assay is a simple method to study directional cell migration in vitro.

Materials:

-

6-well or 12-well plates

-

Cancer cell lines

-

Complete culture medium

-

This compound stock solution

-

Sterile 200 µL pipette tip

-

Microscope with a camera

Procedure:

-

Cell Seeding: Seed cells into the wells of a plate at a density that will form a confluent monolayer after 24-48 hours.

-

Scratch Creation: Once the cells are confluent, create a "wound" by gently scraping the monolayer in a straight line with a sterile pipette tip.

-

Washing: Wash the wells with PBS to remove any detached cells.

-

Treatment: Replace the PBS with fresh medium containing different concentrations of this compound. Include a vehicle control.

-

Image Acquisition (Time 0): Immediately after treatment, capture images of the scratch in each well at designated locations.

-

Incubation: Incubate the plate at 37°C in a humidified incubator with 5% CO₂.

-

Image Acquisition (Time X): Capture images of the same locations at regular intervals (e.g., every 6, 12, or 24 hours) until the scratch in the control well is nearly closed.

-

Data Analysis: Measure the width or area of the scratch at each time point. The rate of cell migration can be quantified by comparing the closure of the scratch in the treated wells to the control well.

Matrigel Invasion Assay

The Matrigel invasion assay is used to assess the invasive potential of cancer cells in vitro.

Materials:

-

Transwell inserts (with 8 µm pore size) for 24-well plates

-

Matrigel Basement Membrane Matrix

-

Serum-free culture medium

-

Complete culture medium (containing a chemoattractant like FBS)

-

Cancer cell lines

-

This compound stock solution

-

Cotton swabs

-

Staining solution (e.g., crystal violet)

Procedure:

-

Coating of Inserts: Thaw the Matrigel on ice and dilute it with cold, serum-free medium. Coat the upper surface of the transwell inserts with the diluted Matrigel solution and allow it to solidify at 37°C.

-

Cell Preparation: Harvest the cells and resuspend them in serum-free medium containing different concentrations of this compound.

-

Cell Seeding: Seed the cell suspension into the upper chamber of the Matrigel-coated inserts.

-

Chemoattractant Addition: Add complete medium containing a chemoattractant (e.g., 10% FBS) to the lower chamber of the wells.

-

Incubation: Incubate the plate for 24-48 hours at 37°C in a humidified incubator with 5% CO₂.

-

Removal of Non-Invasive Cells: After incubation, carefully remove the non-invasive cells from the upper surface of the insert using a cotton swab.

-

Fixation and Staining: Fix the invasive cells on the lower surface of the membrane with a fixative (e.g., methanol) and then stain them with a staining solution like crystal violet.

-

Image Acquisition and Quantification: Take pictures of the stained cells under a microscope. The number of invaded cells can be quantified by counting the cells in several random fields of view or by eluting the stain and measuring its absorbance.

Conclusion

This compound is a promising natural product with a diverse range of biological activities, including potent anti-cancer, anti-malarial, and amoebicidal effects. Its mechanisms of action, which involve the modulation of critical cellular signaling pathways, make it an attractive candidate for further investigation and development as a therapeutic agent. This technical guide provides a solid foundation of the current knowledge on this compound, from its chemical properties to its biological functions and the experimental methods used to study it. Further research is warranted to fully elucidate its therapeutic potential, including more extensive in vivo studies and clinical trials. The detailed protocols and pathway diagrams presented herein are intended to facilitate and guide future research efforts in this exciting area of natural product drug discovery.

References

- 1. Glaucarubinone sensitizes KB cells to paclitaxel by inhibiting ABC transporters via ROS-dependent and p53-mediated activation of apoptotic signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 1H- and 13C-NMR spectroscopic studies of selected quassinoids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound - Wikipedia [en.wikipedia.org]

- 4. Anti-proliferative potential of phytochemical fractions isolated from Simarouba glauca DC leaf - PMC [pmc.ncbi.nlm.nih.gov]

- 5. connects.catalyst.harvard.edu [connects.catalyst.harvard.edu]

The Biological Activity of Glaucarubin and Its Analogs: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glaucarubin, a quassinoid isolated from the plant family Simaroubaceae, and its analogs have garnered significant attention in the scientific community for their diverse and potent biological activities.[1] These natural products have demonstrated promising therapeutic potential, particularly in the fields of oncology, infectious diseases, and inflammatory conditions. This technical guide provides a comprehensive overview of the biological activities of this compound and its key analog, Glaucarubinone, with a focus on their mechanisms of action, quantitative biological data, and detailed experimental protocols. The information presented herein is intended to serve as a valuable resource for researchers and professionals involved in drug discovery and development.

Anti-Cancer Activity

Glaucarubinone, a major analog of this compound, has been extensively studied for its anti-cancer properties. It exhibits cytotoxic and anti-proliferative effects against a variety of cancer cell lines.[1][2]

Mechanism of Action

Glaucarubinone's anti-cancer activity is mediated through multiple signaling pathways, leading to the inhibition of cell migration, invasion, and the induction of apoptosis.

Glaucarubinone has been shown to inhibit the Mitogen-Activated Protein Kinase (MAPK)/Extracellular Signal-Regulated Kinase (ERK) pathway.[3] This inhibition leads to the destabilization and subsequent degradation of the transcription factor Twist1.[3] Twist1 is a key regulator of the epithelial-to-mesenchymal transition (EMT), a process crucial for cancer cell metastasis. By downregulating Twist1, Glaucarubinone effectively suppresses cancer cell migration and invasion.

Glaucarubinone can induce apoptosis in cancer cells through a mechanism involving the generation of Reactive Oxygen Species (ROS). The increased intracellular ROS levels lead to the activation of the tumor suppressor protein p53. Activated p53 then triggers the intrinsic mitochondrial pathway of apoptosis by upregulating pro-apoptotic proteins such as Bax and activating caspases, ultimately leading to programmed cell death.

In the context of multidrug resistance (MDR) in cancer, Glaucarubinone has been found to inhibit the function of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp). By blocking these efflux pumps, Glaucarubinone can increase the intracellular concentration of co-administered chemotherapeutic drugs, thereby sensitizing resistant cancer cells to treatment.

Quantitative Data: Cytotoxicity of Glaucarubinone and Analogs

The cytotoxic activity of Glaucarubinone and its analogs has been evaluated against various human cancer cell lines. The half-maximal inhibitory concentration (IC50) values are summarized in the table below. Structure-activity relationship studies have indicated that modifications at the C-15 position of the Glaucarubinone structure can significantly alter its cytotoxic potency and selectivity.

| Compound/Analog | Cancer Cell Line | IC50 (µM) | Reference |

| Glaucarubinone | HCT-116 (Colon) | 0.02 µM | |

| Glaucarubinone | MCF-7 (Breast) | 0.03 µM | |

| Glaucarubinone | A549 (Lung) | 0.04 µM | |

| Glaucarubinone | PANC-1 (Pancreatic) | 0.05 µM | |

| Glaucarubinone | PC-3 (Prostate) | 0.03 µM | |

| Simalikalactone E | Plasmodium falciparum (W2 strain) | 0.024-0.068 µM |

Note: The IC50 values presented are representative and may vary depending on the specific experimental conditions.

Antimalarial Activity

This compound and its analogs have demonstrated significant activity against the malaria parasite, Plasmodium falciparum.

Mechanism of Action

The precise antimalarial mechanism of action for this compound and its analogs is not fully elucidated but is believed to involve the inhibition of protein synthesis within the parasite. Their activity against both chloroquine-sensitive and chloroquine-resistant strains of P. falciparum makes them attractive candidates for further development.

Quantitative Data: Antimalarial Activity

The in vitro antimalarial activity of Glaucarubinone and other quassinoids has been reported, with IC50 values indicating potent inhibition of parasite growth.

| Compound | Plasmodium falciparum Strain | IC50 (nM) | Reference |

| Glaucarubinone | W2 (chloroquine-resistant) | 2.5 | |

| Simalikalactone E | W2 (chloroquine-resistant) | 24 - 68 | |

| Atovaquone Derivative | - | 1.25 - 50 |

Anti-inflammatory Activity

Extracts from plants of the Simaroubaceae family, rich in quassinoids like this compound, have traditionally been used for their anti-inflammatory properties. In vitro studies have begun to validate these traditional uses.

Mechanism of Action

The anti-inflammatory effects of quassinoids are attributed to their ability to inhibit the production of pro-inflammatory mediators. For instance, the quassinoid isobrucein B has been shown to reduce the production of cytokines such as TNF-α and IL-1β by post-transcriptional modulation.

Quantitative Data: Anti-inflammatory Activity

The anti-inflammatory activity of extracts containing quassinoids has been assessed through various in vitro assays.

| Extract/Compound | Assay | IC50 (µg/mL) | Reference |

| Cassinopsis ilicifolia extract | NO Production Inhibition (RAW 264.7) | 21.10 | |

| Cassinopsis ilicifolia extract | 15-LOX Inhibition | 40.28 | |

| Iridoid Glucosides | NF-κB Assay | 8.9 - 12 |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in this guide.

Anti-Cancer Assays

This protocol is used to assess the cytotoxic effects of this compound and its analogs on cancer cell lines.

-

Cell Seeding: Seed cancer cells (e.g., HCT-116, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate overnight to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the test compounds in the appropriate cell culture medium. Replace the existing medium with the medium containing the test compounds at various concentrations. Include a vehicle control (medium with solvent) and a positive control (e.g., doxorubicin).

-

Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours.

-

Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

This assay is used to evaluate the effect of compounds on cell migration.

-

Cell Seeding: Seed cells in a 6-well or 12-well plate and grow to form a confluent monolayer.

-

Scratch Creation: Create a "scratch" or cell-free gap in the monolayer using a sterile pipette tip.

-

Washing: Gently wash the wells with phosphate-buffered saline (PBS) to remove detached cells.

-

Compound Treatment: Add fresh medium containing the test compound at the desired concentration.

-

Image Acquisition: Capture images of the scratch at time 0 and at regular intervals (e.g., every 8-12 hours) using a microscope.

-

Data Analysis: Measure the width of the scratch at different time points and calculate the percentage of wound closure.

This assay assesses the anchorage-independent growth of cancer cells, a hallmark of transformation.

-

Base Agar Layer: Prepare a base layer of 0.5-0.6% agar in cell culture medium in 6-well plates and allow it to solidify.

-

Cell Suspension: Prepare a single-cell suspension of the cancer cells in a top layer of 0.3-0.4% low-melting-point agarose in culture medium.

-

Plating: Overlay the cell suspension onto the solidified base agar layer.

-

Compound Treatment: Add the test compound to the top layer or in the overlying medium.

-

Incubation: Incubate the plates for 2-3 weeks at 37°C in a humidified atmosphere with 5% CO2, feeding the colonies with fresh medium containing the compound every few days.

-

Staining and Counting: Stain the colonies with crystal violet and count the number of colonies formed.

In Vitro Antimalarial Assay (SYBR Green I-based)

This assay is used to determine the 50% inhibitory concentration (IC50) of compounds against P. falciparum.

-

Parasite Culture: Maintain asynchronous or synchronized cultures of P. falciparum in human erythrocytes.

-

Drug Plate Preparation: Prepare a 96-well plate with serial dilutions of the test compounds.

-

Parasite Inoculation: Add the parasite culture (at a defined parasitemia and hematocrit) to each well of the drug plate.

-

Incubation: Incubate the plates for 72 hours under standard parasite culture conditions (5% CO2, 5% O2, 90% N2).

-

Lysis and Staining: Lyse the red blood cells and stain the parasite DNA with SYBR Green I dye.

-

Fluorescence Measurement: Measure the fluorescence intensity using a fluorescence plate reader.

-

Data Analysis: Calculate the IC50 value by plotting the fluorescence intensity against the drug concentration.

In Vitro Anti-inflammatory Assay (Nitric Oxide Inhibition in RAW 264.7 Macrophages)

This assay measures the ability of a compound to inhibit the production of nitric oxide (NO), a key pro-inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophages.

-

Cell Seeding: Seed RAW 264.7 macrophage cells in a 96-well plate and allow them to adhere overnight.

-

Compound Pre-treatment: Pre-treat the cells with various concentrations of the test compound for 1-2 hours.

-

LPS Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) to induce an inflammatory response, in the continued presence of the test compound.

-

Incubation: Incubate the cells for 24 hours.

-

Nitrite Measurement: Collect the cell culture supernatant and measure the concentration of nitrite (a stable product of NO) using the Griess reagent.

-

Absorbance Reading: Measure the absorbance at 540 nm.

-

Data Analysis: Calculate the percentage of NO inhibition compared to the LPS-stimulated control and determine the IC50 value.

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams, generated using the DOT language, visualize the key signaling pathways and experimental workflows described in this guide.

Glaucarubinone inhibits the MAPK/ERK pathway, preventing Twist1 phosphorylation and promoting its degradation, thereby suppressing EMT and cell migration/invasion.

Glaucarubinone induces ROS generation, leading to p53 activation and the subsequent intrinsic mitochondrial apoptotic pathway.

A generalized workflow for in vitro anti-cancer evaluation of this compound and its analogs.

Conclusion

This compound and its analogs, particularly Glaucarubinone, represent a promising class of natural products with significant therapeutic potential. Their multifaceted mechanisms of action against cancer, malaria, and inflammation provide a strong rationale for continued research and development. This technical guide has summarized the key biological activities, provided quantitative data, and detailed essential experimental protocols to facilitate further investigation into these potent compounds. The elucidation of their structure-activity relationships will be crucial for the design and synthesis of novel, more effective, and safer therapeutic agents based on the quassinoid scaffold.

References

Glaucarubin: From Traditional Remedy to Modern Anticancer Research

An In-depth Technical Guide on the Discovery, Historical Background, and Molecular Mechanisms of a Promising Natural Product

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glaucarubin is a quassinoid, a class of bitter, tetracyclic triterpene lactones, originally isolated from the seeds of the tropical tree Simarouba glauca[1][2]. This plant, commonly known as the "Paradise Tree," has a long history in traditional medicine, particularly in Central and South America, for treating various ailments, including dysentery and malaria[3][4]. The journey of this compound from a folk remedy to a subject of intense scientific scrutiny for its antiprotozoal and anticancer properties provides a fascinating case study in natural product drug discovery. This technical guide delves into the historical discovery of this compound, its structural elucidation, and the evolution of our understanding of its biological activities, with a focus on its more recent investigation as a potential anticancer agent.

Discovery and Historical Background

The earliest scientific investigations into the medicinal properties of Simarouba glauca in the mid-20th century led to the isolation of its active principles.

Initial Isolation and Structural Elucidation:

Early Clinical Use as an Antiamoebic Agent:

Following its isolation, this compound was investigated for its efficacy against Entamoeba histolytica, the causative agent of amoebic dysentery. Clinical trials conducted in the 1950s demonstrated its potential as an antiamoebic drug. In one clinical trial, cure rates of approximately 70% were observed with few side effects. Another study reported a relapse rate of 12% in patients treated with this compound. These early studies validated the traditional use of Simarouba glauca for dysentery and established this compound as a bioactive compound with therapeutic potential.

Shift in Focus to Anticancer Research:

Interest in this compound and its analogs, particularly glaucarubinone, as anticancer agents emerged later. This shift was likely prompted by the cytotoxic nature of quassinoids and the growing interest in natural products as a source of novel cancer chemotherapeutics.

Physicochemical Properties of this compound

This compound is a white crystalline solid with a bitter taste. Its key physicochemical properties are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₂₅H₃₆O₁₀ | |

| Molar Mass | 496.553 g/mol | |

| Melting Point | 185–186 °C | |

| Solubility | Slightly soluble in water, insoluble in aqueous sodium bicarbonate solutions | |

| Chiral Rotation ([α]D) | +45° (c = 1.7 in pyridine); +69° (c = 0.6 in methanol) |

Antiamoebic Activity: Quantitative Data

The following table summarizes the available quantitative data from early clinical trials of this compound for the treatment of amoebiasis.

| Parameter | Result | Reference |

| Clinical Trial Cure Rate | ~70% | |

| Relapse Rate | 12% |

Anticancer Activity: In Vitro Studies

Numerous in vitro studies have demonstrated the cytotoxic effects of this compound and its analog, glaucarubinone, against a variety of cancer cell lines. The half-maximal inhibitory concentration (IC50) values from several representative studies are presented below.

| Compound | Cell Line | Cancer Type | IC50 (µg/mL) | Reference |

| Methanolic Leaf Extract of S. glauca | MDA-MB-231 | Breast Adenocarcinoma | 117.81 | |

| Chloroform Leaf Extract of S. glauca | MDA-MB-231 | Breast Adenocarcinoma | 123.05 | |

| Aqueous Leaf Extract of S. glauca | MDA-MB-231 | Breast Adenocarcinoma | 155.06 |

Molecular Mechanisms of Anticancer Activity

Recent research has begun to unravel the complex molecular mechanisms underlying the anticancer effects of glaucarubinone. These studies have identified several key signaling pathways that are modulated by this compound.

Inhibition of ABC Transporters and Reversal of Multidrug Resistance

A significant challenge in cancer chemotherapy is the development of multidrug resistance (MDR), often mediated by the overexpression of ATP-binding cassette (ABC) transporters that efflux anticancer drugs from the cell. Glaucarubinone has been shown to sensitize cancer cells to conventional chemotherapeutics, such as paclitaxel, by inhibiting the function of these transporters.

Experimental Protocol: Western Blot Analysis of ABC Transporters

-

Cell Culture and Treatment: Cancer cells (e.g., KB cells) are cultured to 70-80% confluency and treated with glaucarubinone at various concentrations for a specified time (e.g., 24 hours).

-

Protein Extraction: Cells are lysed in RIPA buffer containing protease and phosphatase inhibitors. Protein concentration is determined using a BCA assay.

-

SDS-PAGE and Western Blotting: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane. The membrane is blocked with 5% non-fat milk or BSA in TBST and then incubated with primary antibodies against specific ABC transporters (e.g., P-glycoprotein/ABCB1, MRP1, BCRP).

-

Detection: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Signaling Pathway: Inhibition of ABC Transporters

Caption: Glaucarubinone inhibits ABC transporters, increasing drug accumulation and apoptosis.

Induction of Oxidative Stress and p53-Mediated Apoptosis

Glaucarubinone has been shown to induce the production of reactive oxygen species (ROS) in cancer cells. This increase in oxidative stress can trigger the activation of the tumor suppressor protein p53, a key regulator of apoptosis.

Experimental Protocol: qRT-PCR for Apoptotic Gene Expression

-

RNA Isolation and cDNA Synthesis: Total RNA is extracted from treated and untreated cancer cells using a suitable kit (e.g., TRIzol). The quality and quantity of RNA are assessed, and cDNA is synthesized using a reverse transcription kit.

-

Quantitative Real-Time PCR (qRT-PCR): qRT-PCR is performed using a SYBR Green-based assay on a real-time PCR system. Specific primers are designed for target genes involved in apoptosis (e.g., p53, Bax, Bcl-2, Caspase-9) and a housekeeping gene for normalization (e.g., GAPDH).

-

Data Analysis: The relative expression of the target genes is calculated using the 2-ΔΔCt method.

Signaling Pathway: ROS-p53-Mediated Apoptosis

Caption: Glaucarubinone induces ROS, activating p53-mediated apoptosis.

Regulation of the Epithelial-to-Mesenchymal Transition (EMT) via Twist1

The epithelial-to-mesenchymal transition (EMT) is a cellular program that is critical for cancer metastasis. The transcription factor Twist1 is a key regulator of EMT. Glaucarubinone has been found to suppress the expression of Twist1, thereby inhibiting cancer cell migration and invasion.

Experimental Protocol: Western Blot for Twist1 and EMT Markers

-

Cell Culture and Treatment: Hepatocellular carcinoma cells (e.g., Huh7) are treated with glaucarubinone.

-

Protein Extraction and Western Blotting: As described previously, with primary antibodies specific for Twist1 and EMT markers such as E-cadherin (epithelial marker) and Vimentin (mesenchymal marker).

-

Analysis: Changes in the expression levels of these proteins are quantified to assess the effect of glaucarubinone on EMT.

Signaling Pathway: Inhibition of Twist1 and EMT

References

Simarouba glauca: A Technical Guide to its Quassinoid-Rich Potential in Drug Discovery

For the attention of: Researchers, Scientists, and Drug Development Professionals

Introduction

Simarouba glauca DC, a member of the Simaroubaceae family, has a rich history in traditional medicine for its purported therapeutic properties.[1] Modern scientific inquiry has identified quassinoids, a class of bitter triterpenoids, as the primary bioactive constituents responsible for the plant's pharmacological activities, particularly its anticancer potential.[1][2] These compounds have demonstrated significant cytotoxic and antiproliferative effects against various cancer cell lines, positioning S. glauca as a valuable resource for the discovery and development of novel oncology therapeutics.[2][3] This technical guide provides an in-depth overview of S. glauca as a source of quassinoids, focusing on quantitative data, detailed experimental protocols for their extraction and evaluation, and the key signaling pathways through which they exert their effects.

Quantitative Data

The concentration of quassinoids and the biological activity of Simarouba glauca extracts are influenced by the extraction solvent and the specific plant part used. The following tables summarize key quantitative findings from various studies.

Table 1: Extraction Yield of Phytochemicals from Simarouba glauca Leaves

| Extraction Method | Solvent | Yield (% w/w) | Reference |

| Soxhlet | Methanol | 13.0 | |

| Soxhlet | Aqueous | 22.0 | |

| Ultrasonic Assisted Extraction (UAE) | Methanol | 16.0 | |

| Ultrasonic Assisted Extraction (UAE) | Aqueous | 23.0 | |

| Soxhlet | Chloroform | 9.18 | |

| Soxhlet | Methanol | 15.84 | |

| Soxhlet | Aqueous | 23.08 |

Table 2: In Vitro Cytotoxic Activity (IC₅₀) of Simarouba glauca Extracts

| Extract/Fraction | Cancer Cell Line | Assay | IC₅₀ (µg/mL) | Reference |

| Methanolic Leaf Extract | MDA-MB-231 (Breast) | MTT | 117.81 | |

| Chloroform Leaf Extract | MDA-MB-231 (Breast) | MTT | 123.05 | |

| Aqueous Leaf Extract | MDA-MB-231 (Breast) | MTT | 155.06 | |

| Methanolic Leaf Extract | K-562 (Leukemia) | MTT | 74.21 | |

| Methanolic Leaf Extract | MOLT-3 (Leukemia) | MTT | 69.69 | |

| Methanolic Leaf Extract | KG-1 (Leukemia) | MTT | 131.1 | |

| Petroleum Ether Leaf Extract | K562 (Leukemia) | MTT | 186 | |

| Ethanolic and Methanolic Leaf Extracts | T-24 (Bladder) | MTT | - | |

| Chloroform and Ethyl Acetate Fractions | Cervical, Colorectal, Mammary | - | - |

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of research. The following sections provide comprehensive protocols for the extraction, isolation, and biological evaluation of quassinoids from S. glauca.

Extraction of Quassinoids from Simarouba glauca Leaves

Two common methods for extracting quassinoids are Soxhlet extraction and Ultrasonic-Assisted Extraction (UAE).

This traditional method is effective for exhaustive extraction.

Materials and Equipment:

-

Dried and powdered Simarouba glauca leaves

-

Soxhlet apparatus

-

Round-bottom flask

-

Heating mantle

-

Condenser

-

Thimble

-

Solvent (e.g., methanol, ethanol, chloroform)

-

Rotary evaporator

Protocol:

-

Weigh 50 g of dried, powdered S. glauca leaves and place them into a cellulose thimble.

-

Place the thimble inside the main chamber of the Soxhlet extractor.

-

Fill a round-bottom flask with 250 mL of the desired solvent.

-

Assemble the Soxhlet apparatus with the flask on a heating mantle and attach the condenser.

-

Heat the solvent to its boiling point. The solvent vapor will travel up the distillation arm, condense, and drip into the thimble containing the plant material.

-

Allow the extraction to proceed for 6-24 hours, depending on the desired extraction efficiency.

-

Once the extraction is complete, cool the apparatus and remove the round-bottom flask.

-

Concentrate the extract using a rotary evaporator to remove the solvent and obtain the crude extract.

-

Store the extract at 4°C for further analysis.

UAE is a more modern and efficient method that utilizes acoustic cavitation to enhance extraction.

Materials and Equipment:

-

Dried and powdered Simarouba glauca leaves

-

Ultrasonic bath or probe sonicator

-

Beaker or flask

-

Solvent (e.g., methanol, aqueous)

-

Filtration system (e.g., Whatman filter paper)

-

Rotary evaporator

Protocol:

-

Weigh a specific amount of dried, powdered S. glauca leaves and place it in a beaker or flask.

-

Add the desired solvent at a specific solvent-to-solid ratio. A study on S. glauca used 250 ml of solvent.

-

Place the beaker in an ultrasonic bath or insert the probe of a sonicator into the mixture.

-

Apply ultrasonic waves at a specified frequency (e.g., 35 kHz) and power for a set duration. Optimal conditions for S. glauca have been reported as 40 minutes at 45°C.

-

After sonication, filter the mixture to separate the extract from the plant residue.

-

Concentrate the filtrate using a rotary evaporator to obtain the crude extract.

-

Store the extract at 4°C for further analysis.

Quantification of Quassinoids by High-Performance Thin-Layer Chromatography (HPTLC)

HPTLC is a powerful technique for the quantification of specific compounds within a complex extract.

Materials and Equipment:

-

HPTLC system (including applicator, developing chamber, and densitometric scanner)

-

Pre-coated silica gel 60 F254 HPTLC plates

-

Standard quassinoid (e.g., glaucarubinone)

-

Simarouba glauca extract

-

Mobile phase: Toluene: Ethyl acetate: Formic acid (7:2:1 v/v/v)

-

Methanol for sample and standard preparation

Protocol:

-

Preparation of Standard and Sample Solutions: Prepare a stock solution of the standard quassinoid in methanol. Prepare the S. glauca extract solution in methanol.

-

Sample Application: Apply 5-10 µL of the standard and sample solutions as bands onto the HPTLC plate using an automated applicator.

-

Chromatographic Development: Develop the plate in a twin-trough chamber pre-saturated with the mobile phase for approximately 20 minutes. The development distance is typically 8 cm.

-

Drying: After development, air-dry the plate.

-

Densitometric Analysis: Scan the dried plate using a densitometer at a wavelength of 257 nm.

-

Quantification: Create a calibration curve by plotting the peak area of the standard against its concentration. Use the regression equation to calculate the concentration of the quassinoid in the sample.

In Vitro Cytotoxicity Assessment by MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Materials and Equipment:

-

Cancer cell line of interest

-

96-well microplate

-

Complete cell culture medium

-

Simarouba glauca extract

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO, acidified isopropanol)

-

Multi-well spectrophotometer (plate reader)

-

CO₂ incubator

Protocol:

-

Cell Seeding: Seed the cells in a 96-well plate at a density of 1 x 10⁴ to 1 x 10⁵ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.

-

Treatment: Prepare serial dilutions of the S. glauca extract in culture medium. A typical concentration range for initial screening is 2 to 64 µg/ml. Remove the old medium from the wells and add 100 µL of the diluted extracts. Include a vehicle control (medium with the same concentration of the solvent used to dissolve the extract) and a positive control (a known cytotoxic agent).

-

Incubation: Incubate the plate for 24 to 72 hours at 37°C in a 5% CO₂ atmosphere.

-

MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for an additional 2-4 hours.

-

Formazan Solubilization: Carefully remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration compared to the vehicle control. Determine the IC₅₀ value, which is the concentration of the extract that causes 50% inhibition of cell growth.

Signaling Pathways and Mechanisms of Action

Quassinoids from Simarouba glauca exert their anticancer effects by modulating several critical signaling pathways, primarily leading to the induction of apoptosis (programmed cell death).

Induction of Apoptosis

Apoptosis is a key mechanism by which quassinoids eliminate cancer cells. This process is initiated through two primary pathways: the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.

-

Intrinsic Pathway: This pathway is triggered by intracellular stress. Quassinoids can modulate the balance of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins, leading to mitochondrial outer membrane permeabilization. This results in the release of cytochrome c, which activates a cascade of caspases (cysteine-aspartic proteases), ultimately leading to cell death.

-

Extrinsic Pathway: This pathway is initiated by the binding of extracellular ligands to death receptors on the cell surface. This activation also leads to the activation of a caspase cascade, converging with the intrinsic pathway to execute apoptosis.

Modulation of Key Cancer-Related Signaling Pathways

Beyond apoptosis induction, quassinoids from S. glauca have been shown to interfere with other signaling pathways that are often dysregulated in cancer:

-

PI3K/Akt/mTOR Pathway: This pathway is crucial for cell growth, proliferation, and survival. Some studies suggest that quassinoids can inhibit this pathway, thereby halting cancer cell progression.

-

NF-κB and ERK1/2 Pathways: These pathways are involved in inflammation, cell survival, and proliferation. Quassinoids have been shown to suppress these pathways, contributing to their anticancer effects.

Visualizations

Experimental Workflows

Signaling Pathways

Conclusion

Simarouba glauca represents a compelling source of quassinoids with significant potential for the development of novel anticancer agents. The data and protocols presented in this guide offer a solid foundation for researchers to explore the therapeutic applications of this plant. Further research is warranted to isolate and characterize novel quassinoids, elucidate their precise mechanisms of action, and evaluate their efficacy and safety in preclinical and clinical settings. The continued investigation of S. glauca holds promise for the discovery of new and effective treatments in the fight against cancer.

References

- 1. High Performance Thin layer Chromatography: Densitometry Method for Determination of Rubraxanthone in the Stem Bark Extract of Garcinia cowa Roxb - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Comparative study of greener and traditional extraction for the identification of sustainable phytocompounds from Simarouba glauca leaves for health benefits - EUDL [eudl.eu]

Unveiling the Cytotoxic Landscape of Glaucarubin: A Technical Guide for Researchers

For Immediate Release

This technical guide provides an in-depth analysis of the cytotoxic effects of Glaucarubin and its primary derivative, Glaucarubinone, on various cancer cell lines. This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of this natural compound. Herein, we present a comprehensive summary of quantitative data, detailed experimental methodologies, and an exploration of the underlying molecular mechanisms and signaling pathways.

Quantitative Assessment of Cytotoxicity

Glaucarubinone, a major quassinoid derived from the plant Simarouba glauca, has demonstrated significant cytotoxic activity against a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a key measure of potency, have been determined in numerous studies. While much of the recent research has focused on Glaucarubinone, crude methanolic extracts of Simarouba glauca, which contain this compound, have also shown efficacy.

| Compound/Extract | Cell Line | Cancer Type | IC50 Value | Citation |

| Glaucarubinone | KB | Oral Squamous Carcinoma | 200 nM | [1] |

| MDA-MB-231 | Breast Adenocarcinoma | 117.81 µg/mL (Methanol Extract) | [2] | |

| LM-P | Pancreatic Cancer | 1465 nM | ||

| PAN02 | Pancreatic Cancer | 965 nM | ||

| PANC-1 | Pancreatic Cancer | Not explicitly quantified | ||

| MiaPaCa-2 | Pancreatic Cancer | Not explicitly quantified | ||

| Huh7 | Hepatocellular Carcinoma | Low cytotoxicity up to 1 µM | [3] | |

| Methanolic Leaf Extract of Simarouba glauca | K-562 | Chronic Myelogenous Leukemia | 74.21 µg/mL | [4] |

| MOLT-3 | Acute Lymphoblastic Leukemia | 69.69 µg/mL | [4] | |

| KG-1 | Acute Myelogenous Leukemia | 131.1 µg/mL |

Core Experimental Protocols

To ensure reproducibility and standardization in the study of this compound and its analogues, detailed experimental protocols for key cytotoxicity assays are provided below.

Cell Viability Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which is an indicator of cell viability.

Materials:

-

96-well plates

-

Cancer cell lines of interest

-

Complete cell culture medium

-

This compound or Glaucarubinone stock solution (dissolved in DMSO)

-

MTT solution (5 mg/mL in PBS)

-

DMSO (Dimethyl sulfoxide)

-

Phosphate-buffered saline (PBS)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000 to 10,000 cells per well in 100 µL of complete culture medium. Incubate overnight at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of this compound or Glaucarubinone in culture medium. Remove the existing medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with the same concentration of DMSO used for the highest compound concentration) and a blank (medium only).

-

Incubation: Incubate the plates for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.

-

MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for an additional 4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

-

Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 15 minutes to ensure complete dissolution.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value can be determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a dose-response curve.

Apoptosis Detection: Annexin V/Propidium Iodide Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

-

6-well plates

-

Cancer cell lines of interest

-

Complete cell culture medium

-

This compound or Glaucarubinone

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

-

Flow cytometer

Procedure:

-

Cell Treatment: Seed cells in 6-well plates and treat with the desired concentrations of this compound or Glaucarubinone for the specified time.

-

Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently trypsinize and combine with the supernatant.

-

Washing: Wash the cells twice with cold PBS by centrifugation at 300 x g for 5 minutes.

-

Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

-

Staining: Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.

-

Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry.

-

Viable cells: Annexin V-negative and PI-negative.

-

Early apoptotic cells: Annexin V-positive and PI-negative.

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

-

Necrotic cells: Annexin V-negative and PI-positive.

-

Cell Cycle Analysis: Propidium Iodide Staining

This method uses propidium iodide to stain cellular DNA, allowing for the quantification of cells in different phases of the cell cycle based on DNA content.

Materials:

-

6-well plates

-

Cancer cell lines of interest

-

Complete cell culture medium

-

This compound or Glaucarubinone

-

Cold 70% ethanol

-

PBS

-

Propidium Iodide (PI) staining solution (containing PI and RNase A)

-

Flow cytometer

Procedure:

-

Cell Treatment: Seed cells in 6-well plates and treat with this compound or Glaucarubinone.

-

Cell Harvesting: Collect and wash the cells with PBS.

-

Fixation: Resuspend the cell pellet in 1 mL of cold PBS. While gently vortexing, add 4 mL of cold 70% ethanol dropwise to fix the cells. Incubate at -20°C for at least 2 hours.

-

Washing: Centrifuge the fixed cells and wash twice with PBS.

-

Staining: Resuspend the cell pellet in 500 µL of PI staining solution.

-

Incubation: Incubate for 30 minutes at room temperature in the dark.

-

Analysis: Analyze the samples by flow cytometry. The DNA content will be proportional to the PI fluorescence intensity, allowing for the identification of G0/G1, S, and G2/M phase populations.

Signaling Pathways and Molecular Mechanisms

Glaucarubinone exerts its cytotoxic effects through the modulation of several key signaling pathways, primarily leading to apoptosis and cell cycle arrest.

Intrinsic Apoptosis Pathway

Glaucarubinone induces apoptosis through the intrinsic, or mitochondrial, pathway. This is initiated by an increase in reactive oxygen species (ROS), which in turn activates the tumor suppressor protein p53. Activated p53 upregulates the pro-apoptotic protein Bax, leading to mitochondrial membrane permeabilization and the release of cytochrome c. This triggers the activation of caspase-9, an initiator caspase, which subsequently activates executioner caspases, culminating in apoptosis.

Cell Cycle Arrest

Studies have shown that Glaucarubinone can induce cell cycle arrest, particularly at the G2/M phase. This prevents cancer cells from progressing through mitosis and proliferation.

Inhibition of Pro-Survival Signaling

Glaucarubinone has been shown to inhibit the activity of p21-activated kinase 1 (PAK1), a key regulator of several pro-survival signaling pathways. Inhibition of PAK1 by Glaucarubinone leads to the downstream suppression of NF-κB, β-catenin, and Hypoxia-Inducible Factor 1α (HIF-1α), all of which are crucial for cancer cell proliferation, survival, and adaptation to the tumor microenvironment.

Conclusion

This compound and its derivative Glaucarubinone exhibit potent cytotoxic effects against a variety of cancer cell lines. The primary mechanisms of action involve the induction of apoptosis via the intrinsic pathway, cell cycle arrest at the G2/M phase, and the inhibition of key pro-survival signaling pathways through the modulation of PAK1. The data and protocols presented in this guide offer a solid foundation for further research into the therapeutic applications of these promising natural compounds in oncology.

Disclaimer: This document is intended for research and informational purposes only and does not constitute medical advice.

References

- 1. oncotarget.com [oncotarget.com]

- 2. Phyto-chemicals and Spectral Characterization of Novel Glaucarubinone Quassinoid from Simarouba glauca Leaves: In vitro Anti-proliferative Potential against Breast Adenocarcinoma Cell line - Journal of Young Pharmacists [jyoungpharm.org]

- 3. mdpi.com [mdpi.com]

- 4. botanyjournals.com [botanyjournals.com]

Glaucarubin and its Analogue Glaucarubinone: A Technical Guide to Potential Therapeutic Targets

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glaucarubin, a quassinoid derived from the Simarouba glauca tree, and its analogue glaucarubinone, have garnered significant interest in the scientific community for their diverse pharmacological activities.[1][2] Traditionally used in medicine for treating various ailments, recent research has illuminated their potential as anti-cancer, anti-malarial, and anti-inflammatory agents.[3][4] This technical guide provides an in-depth overview of the core molecular targets and signaling pathways modulated by glaucarubinone, presenting key quantitative data, detailed experimental methodologies, and visual representations of its mechanisms of action to support further research and drug development efforts.

Core Therapeutic Targets and Mechanisms of Action

Glaucarubinone exerts its therapeutic effects by modulating several key cellular processes, primarily in the context of cancer. The principal mechanisms identified include the inhibition of multidrug resistance transporters, regulation of key signaling pathways involved in cell proliferation and metastasis, and the induction of apoptosis.

Inhibition of ABC Transporters and Reversal of Multidrug Resistance

A significant challenge in cancer chemotherapy is the development of multidrug resistance (MDR), often mediated by the overexpression of ATP-binding cassette (ABC) transporters.[5] Glaucarubinone has been shown to sensitize cancer cells to conventional chemotherapeutic agents by inhibiting the function of these transporters.

Key Findings:

-

Glaucarubinone pre-treatment significantly enhances the anti-proliferative effect of paclitaxel in ABCB1-overexpressing KB cells.

-

It inhibits the efflux of transporter substrates, such as Rhodamine 123, indicating a direct or indirect inhibition of ABC transporter function.

-

The combination of glaucarubinone and paclitaxel leads to a significant decrease in the mRNA and protein expression levels of P-glycoprotein (P-gp/ABCB1), multidrug resistance-associated proteins (MRPs), and breast cancer resistance protein (BCRP).

Signaling Pathway:

The inhibition of ABC transporters by glaucarubinone appears to be linked to the generation of reactive oxygen species (ROS) and the activation of the p53 signaling pathway, ultimately leading to apoptosis.

Regulation of the MAPK/ERK Signaling Pathway and Twist1

The Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-regulated kinase (ERK) pathway is a crucial signaling cascade that regulates cell proliferation, differentiation, and survival. Dysregulation of this pathway is a hallmark of many cancers. Glaucarubinone has been shown to modulate this pathway, leading to anti-metastatic effects.

Key Findings:

-

In hepatocellular carcinoma (HCC) cells (Huh7), glaucarubinone downregulates the phosphorylation of ERK.

-

This inhibition of ERK phosphorylation leads to a decrease in the protein levels of Twist1, a key transcription factor involved in the epithelial-to-mesenchymal transition (EMT), a critical process in cancer metastasis.

-

The reduction in Twist1 is due to decreased protein stability, as glaucarubinone does not affect Twist1 mRNA levels.

-

Downregulation of Twist1 by glaucarubinone results in the suppression of cancer cell migration, invasion, and colony formation.

Signaling Pathway:

Induction of Apoptosis via p53 Activation

In addition to its role in overcoming MDR, the activation of the tumor suppressor protein p53 by glaucarubinone is a direct mechanism for inducing programmed cell death in cancer cells.

Key Findings:

-

Glaucarubinone treatment leads to an increase in the expression of p53.

-

This is accompanied by an upregulation of the pro-apoptotic protein Bax and the initiator caspase, Caspase-9.

-

The induction of apoptosis is further evidenced by chromatin condensation and reduced mitochondrial membrane potential in treated cells.

Signaling Pathway:

Quantitative Data Summary

The following tables summarize the available quantitative data on the efficacy of glaucarubinone and Simarouba glauca extracts against various cancer cell lines.

Table 1: IC50 Values of Simarouba glauca Leaf Extracts

| Extract | Cell Line | IC50 (µg/mL) |

| Methanol | MDA-MB-231 (Breast) | 117.81 |

| Chloroform | MDA-MB-231 (Breast) | 123.05 |

| Aqueous | MDA-MB-231 (Breast) | 155.06 |

Table 2: Anti-migratory and Anti-invasive Effects of Glaucarubinone on Huh7 Cells

| Assay | Concentration (µM) | Effect |

| Wound Healing | 0.2, 0.5, 1 | Dose-dependent inhibition of wound closure |

| Transwell Migration | 0.2, 0.5, 1 | Dose-dependent inhibition of cell migration |

| Transwell Invasion | 0.2, 0.5, 1 | Dose-dependent inhibition of cell invasion |

| Colony Formation | Not specified | Dose-dependent suppression of anchorage-independent growth |

| 3D Spheroid Invasion | Not specified | Time- and dose-dependent suppression of spheroid invasiveness |

Experimental Protocols

This section provides an overview of the methodologies for key experiments cited in the literature on glaucarubinone. While specific reagent concentrations and incubation times may vary between laboratories, these protocols outline the fundamental steps.

Cell Viability and Cytotoxicity Assay (MTT Assay)

This assay is used to assess the effect of a compound on cell proliferation and viability.

Workflow:

Protocol:

-

Cell Seeding: Seed cancer cells (e.g., MDA-MB-231) in a 96-well plate at an appropriate density and allow them to adhere overnight.

-

Treatment: Treat the cells with various concentrations of glaucarubinone or vehicle control for a specified period (e.g., 24 hours).

-

MTT Addition: After the treatment period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.

-

Formazan Solubilization: Remove the MTT solution and add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Wound Healing (Scratch) Assay

This assay is used to evaluate the effect of a compound on cell migration.

Protocol:

-

Cell Seeding: Seed cells (e.g., Huh7) in a culture plate and grow them to form a confluent monolayer.

-

Creating the "Wound": Create a scratch or "wound" in the cell monolayer using a sterile pipette tip.

-

Washing: Gently wash the cells with phosphate-buffered saline (PBS) to remove detached cells and debris.

-